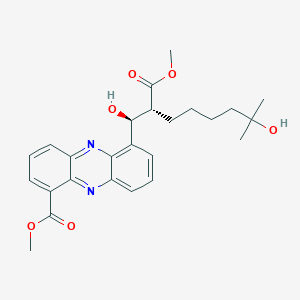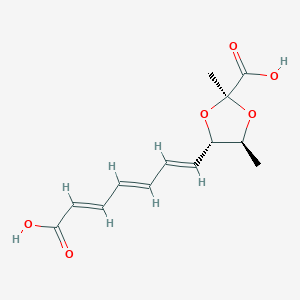
DO3A-Serotonin
Overview
Description
DO3A-Serotonin is a compound that combines the chelating agent DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) with serotonin (5-hydroxytryptamine). This compound is designed to introduce metal ions into biologically relevant molecules associated with serotonin, making it useful in various scientific and medical applications .
Mechanism of Action
Target of Action
DO3A-Serotonin primarily targets the serotonin receptors in the brain . Serotonin, also known as 5-hydroxytryptamine, is a neurotransmitter that plays a crucial role in mood regulation, sleep, and various other neurological functions . The serotonin receptors comprise seven distinct classes based on their structural and functional characteristics .
Mode of Action
this compound interacts with its targets, the serotonin receptors, by binding to them . This binding can lead to changes in the conformational states of the receptors, which is crucial for understanding the mechanism of action of these receptors . The signaling mechanism and efficiency of serotonin receptors depend on their ability to rapidly access multiple conformational states .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving serotonin. Serotonin is involved in the regulation of the immune and cardiovascular systems, hematopoiesis, energy metabolism, and insulin secretion, and it plays an important role in the gonads, gastrointestinal tract, and lungs . The pathways of serotonin biosynthesis have been investigated, with L-tryptophan (L-Trp) → 5-hydroxytryptophan (5-HTP) → serotonin and L-tryptophan (L-Trp) → tryptamine → serotonin being the most studied .
Pharmacokinetics
The pharmacokinetic properties of a drug-like molecule generally include its absorption, distribution, metabolism, and excretion (adme) properties . These properties determine the drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its interaction with serotonin receptors. The binding of this compound to these receptors can lead to changes in the receptors’ conformational states, potentially affecting various physiological processes regulated by serotonin, such as mood, sleep, and various other neurological functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, genetic and environmental factors contribute to individual variability in neuroreceptor availability in the adult brain . Furthermore, exposure to environmental toxicants leading to oxidative stress and inflammation can contribute to disorders like depression, potentially influencing the effectiveness of serotonin-related treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DO3A-Serotonin typically involves the following steps:
Cyclen Monoalkylation: The initial step involves the monoalkylation of cyclen (1,4,7,10-tetraazacyclododecane) with a suitable alkylating agent.
Substitution with Tert-Butyl Bromoacetate: The remaining three amine positions on the cyclen are substituted with tert-butyl bromoacetate.
Coupling with Serotonin: The DO3A derivative is then coupled with serotonin to form the final this compound compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated solid-phase synthesis techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
DO3A-Serotonin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized serotonin derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
DO3A-Serotonin has a wide range of scientific research applications, including:
Chemistry: It is used as a chelating agent to introduce metal ions into biologically relevant molecules.
Biology: The compound is employed in studies involving serotonin receptors and neurotransmission.
Medicine: this compound is utilized in the development of diagnostic imaging agents, particularly in positron emission tomography (PET) imaging.
Industry: The compound finds applications in the production of radiopharmaceuticals and other diagnostic agents .
Comparison with Similar Compounds
Similar Compounds
DOTA-Serotonin: Similar to DO3A-Serotonin, DOTA-Serotonin combines the chelating agent DOTA with serotonin.
Uniqueness
This compound is unique due to its specific combination of DO3A and serotonin, which allows for targeted introduction of metal ions into serotonin-related biological molecules. This makes it particularly useful in diagnostic imaging and studies involving serotonin receptors .
Properties
IUPAC Name |
2-[4,7-bis(carboxymethyl)-10-[2-[2-(5-hydroxy-1H-indol-3-yl)ethylamino]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N6O8/c33-20-1-2-22-21(13-20)19(14-28-22)3-4-27-23(34)15-29-5-7-30(16-24(35)36)9-11-32(18-26(39)40)12-10-31(8-6-29)17-25(37)38/h1-2,13-14,28,33H,3-12,15-18H2,(H,27,34)(H,35,36)(H,37,38)(H,39,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJYLVLCKBYQTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)CC(=O)O)CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-Butyl 5-hydroxy-2-azabicyclo[2.2.2]oct-6-ylcarbamate hydrochloride](/img/structure/B1487328.png)
![Ethyl 3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate trifluoroacetate](/img/structure/B1487330.png)
![6-Methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1487333.png)







